molecular formula C22H26F2N2O2 B14307861 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide CAS No. 113281-82-6

2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide

Cat. No.: B14307861
CAS No.: 113281-82-6
M. Wt: 388.4 g/mol
InChI Key: HTVRSMMYICDLAX-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide is an organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions on the benzamide ring, and an octylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    2,6-Difluorobenzoic acid: Shares the difluoro substitution pattern but lacks the octylphenyl group.

    4-Octylbenzoic acid: Contains the octylphenyl group but lacks the difluoro substitution.

Uniqueness: 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide is unique due to the combination of the difluoro substitution and the octylphenyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

113281-82-6

Molecular Formula

C22H26F2N2O2

Molecular Weight

388.4 g/mol

IUPAC Name

2,6-difluoro-N-[(4-octylphenyl)carbamoyl]benzamide

InChI

InChI=1S/C22H26F2N2O2/c1-2-3-4-5-6-7-9-16-12-14-17(15-13-16)25-22(28)26-21(27)20-18(23)10-8-11-19(20)24/h8,10-15H,2-7,9H2,1H3,(H2,25,26,27,28)

InChI Key

HTVRSMMYICDLAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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